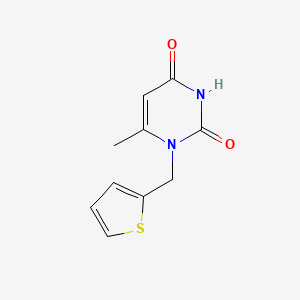

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

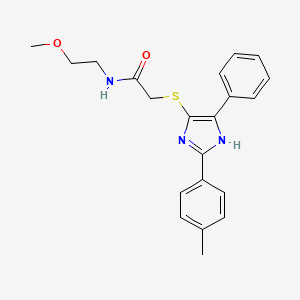

“6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields .

Molecular Structure Analysis

The molecular structure of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a thiophene ring, which is a five-membered ring with one sulfur atom .

Chemical Reactions Analysis

The chemical reactions of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would depend on the functional groups present in the molecule. The pyrimidine ring, for example, can undergo reactions such as alkylation, acylation, and halogenation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” would depend on factors such as its molecular structure and the functional groups present. For example, the presence of the pyrimidine and thiophene rings suggests that the compound may be aromatic and potentially planar .

科学的研究の応用

Synthesis and Derivative Studies

Synthesis of New Derivatives : Research has been conducted on synthesizing new thietanyl-substituted derivatives of pyrimidine-2,4(1H,3H)-dione. These derivatives include 6-methyl-1-(thietan-3-yl)-pyrimidine-2,4(1H,3H)-diones and their imidazole counterparts, showing the potential for creating a variety of chemically modified structures (Meshcheryakova & Kataev, 2013).

Oxidation and Isomerism Research : Oxidation processes of thietanyl derivatives of pyrimidine-2,4(1H,3H)-dione have been studied, leading to the synthesis of novel 1-oxothietan-3-yl and 1,1-dioxothietan-3-yl derivatives. This research provides insights into the factors affecting the quality of final products and optimal conditions for oxidation (Meshcheryakova, Kataev, Munasipova, Fattakhova, 2014).

Biological and Pharmaceutical Research

Antimicrobial Activity : Compounds derived from 6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione have shown moderate antimicrobial activity against various bacteria, including S. aureus, E. coli, and B. subtilis. This suggests potential applications in developing new antibacterial agents (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, Georgiyants, 2022).

Hypotensive Activity : Some derivatives of this compound have exhibited hypotensive activity, comparable to certain reference drugs like nebivolol and lisinopril. This indicates its potential use in developing treatments for hypertension (Kataev, Tyurenkov, Meshcheryakova, Perfilova, Munasipova, Borodin, 2014).

Chemical Properties and Reactions

- Chemical Reaction Studies : The compound has been utilized in studying reactions like alkylation and aminomethylation, leading to the formation of various substituted pyrimidine derivatives. These studies are crucial for understanding the chemical properties and reactivity of this compound (Meshcheryakova, Kataev, Munasipova, 2014).

作用機序

The mechanism of action would depend on the specific biological or chemical process that “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” is involved in. Pyrimidine derivatives have been found to exhibit antimicrobial activity, suggesting they may interact with biological targets such as enzymes or receptors .

Safety and Hazards

将来の方向性

Future research on “6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione” could explore its potential applications in areas such as medicine and pharmacology, given the known biological activity of pyrimidine derivatives . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

特性

IUPAC Name |

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-9(13)11-10(14)12(7)6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXLBGUPNWWMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1-(thiophen-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2427036.png)

![5-((2-Ethylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2427043.png)

![2-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B2427044.png)

![N-benzyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2427047.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2427048.png)

![7-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]quinazoline](/img/structure/B2427053.png)

![2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2427056.png)